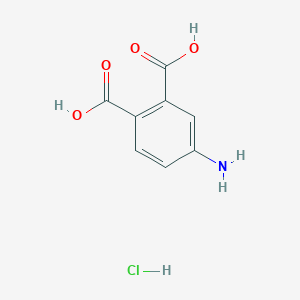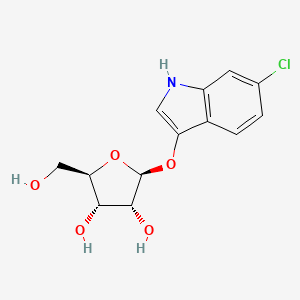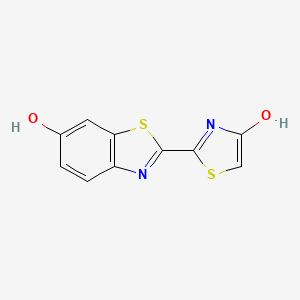
4-Chloro-2,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,7-naphthyridine typically involves the halogenation of 2,7-naphthyridine. One common method is the reaction of 2,7-naphthyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. This reaction introduces the chlorine atom at the 4th position of the naphthyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Chloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form polyfunctionalized naphthyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Cross-Coupling: Catalysts such as cobalt chloride (CoCl2) or palladium complexes are used in the presence of organometallic reagents.
Major Products:
Substitution Products: Amino, thiol, or alkyl-substituted naphthyridines.
Oxidation Products: Naphthyridine N-oxides.
Cross-Coupling Products: Polyfunctionalized naphthyridines with various substituents.
科学研究应用
4-Chloro-2,7-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its photophysical properties.
Agrochemicals: It is utilized in the synthesis of herbicides and pesticides.
Chemical Biology: The compound is employed in the design of molecular sensors and probes for biological studies.
作用机制
The mechanism of action of 4-Chloro-2,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom enhances its binding affinity and specificity towards these targets. In materials science, its photophysical properties are exploited for light emission and energy transfer processes .
相似化合物的比较
2,7-Difunctionalized-1,8-naphthyridines: These compounds have similar structural features but with different functional groups at the 2nd and 7th positions.
4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde: This compound has methoxy and aldehyde groups instead of chlorine.
Uniqueness: The chlorine atom enhances its ability to participate in substitution and cross-coupling reactions, making it a versatile building block for various chemical syntheses .
属性
分子式 |
C8H5ClN2 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC 名称 |
4-chloro-2,7-naphthyridine |
InChI |
InChI=1S/C8H5ClN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H |
InChI 键 |
VSGZQNCSLGQGQX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=CN=CC(=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


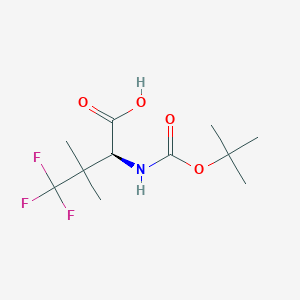



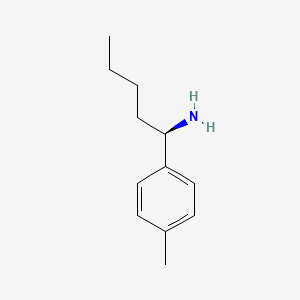

![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
